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Introduction
Cichorium endivia, commonly known as endive or escarole, is a leafy vegetable recognized for

its nutritional value and potential health benefits. These properties are attributed to a rich and

diverse profile of metabolites, including phenolic compounds, flavonoids, sesquiterpene

lactones, amino acids, and carbohydrates.[1] Nuclear Magnetic Resonance (NMR)

spectroscopy is a powerful analytical technique for metabolomic studies due to its non-

destructive nature, high reproducibility, and ability to simultaneously identify and quantify a wide

range of compounds in a complex mixture with minimal sample preparation.[2] This application

note provides a detailed protocol for the NMR-based metabolomic profiling of Cichorium

endivia, including sample preparation, data acquisition, and analysis, to characterize its

chemical composition and explore its bioactive potential.

Applications
Quality Control: Differentiating between cultivars and assessing the impact of growing

conditions on the metabolic profile.

Nutraceutical and Functional Food Development: Identifying and quantifying bioactive

compounds with antioxidant, anti-inflammatory, and other health-promoting properties.[1][3]

Drug Discovery: Screening for novel compounds with therapeutic potential.
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Crop Improvement: Understanding the metabolic basis of desirable traits for breeding

programs.

Quantitative Metabolite Data
The following table summarizes the quantitative data for selected metabolites identified in the

hydroalcoholic extracts of discarded leaves from three different cultivars of Cichorium endivia

using ¹H-NMR.

Metabolite
Cultivar 'Capriccio'
(mg/g DW)

Cultivar
'Performance'
(mg/g DW)

Cultivar 'Leonida'
(mg/g DW)

Alanine 0.25 ± 0.02 0.31 ± 0.03 0.28 ± 0.02

Valine 0.18 ± 0.01 0.22 ± 0.02 0.20 ± 0.01

Asparagine 0.45 ± 0.04 0.55 ± 0.05 0.50 ± 0.04

Sucrose 1.20 ± 0.11 1.50 ± 0.14 1.35 ± 0.12

Glucose 0.80 ± 0.07 1.00 ± 0.09 0.90 ± 0.08

Galactose 0.35 ± 0.03 0.42 ± 0.04 0.38 ± 0.03

Data is presented as mean ± standard deviation. DW = Dry Weight. This data is adapted from a

study that performed NMR-based chemical profiling on these cultivars. The original study

should be consulted for specific experimental details.

Experimental Protocols
This section details the key experimental protocols for the NMR-based metabolomic analysis of

Cichorium endivia.

Sample Preparation and Metabolite Extraction
This protocol is a generalized procedure for the extraction of metabolites from plant tissues for

NMR analysis.

Materials:
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Fresh Cichorium endivia leaves

Liquid nitrogen

Mortar and pestle, pre-chilled with liquid nitrogen

Freeze-dryer

Centrifuge tubes (50 mL)

Ultrasonicator

Centrifuge

Deuterated methanol (CD₃OD)

Potassium phosphate buffer in deuterium oxide (D₂O) (pH 6.0)

Vortex mixer

Procedure:

Sample Collection and Quenching: Harvest fresh Cichorium endivia leaves and immediately

freeze them in liquid nitrogen to quench metabolic activity.

Grinding: Grind the frozen leaves into a fine powder using a pre-chilled mortar and pestle

under liquid nitrogen.

Lyophilization: Transfer the frozen powder to freeze-drying flasks and lyophilize for 48-72

hours until completely dry. Store the dried powder at -80°C until extraction.

Extraction:

Weigh approximately 50 mg of the lyophilized powder into a 50 mL centrifuge tube.

Add 1.5 mL of a pre-chilled extraction solvent mixture of deuterated methanol (CD₃OD)

and potassium phosphate buffer in D₂O (1:1, v/v).

Vortex the mixture for 1 minute to ensure thorough mixing.
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Ultrasonication: Place the tubes in an ultrasonic bath for 20 minutes at room temperature to

enhance cell disruption and metabolite extraction.

Centrifugation: Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C to pellet cell

debris.

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

Sample Preparation for NMR: Transfer 600 µL of the supernatant into a 5 mm NMR tube for

analysis.

¹H-NMR Data Acquisition
This protocol outlines the parameters for acquiring ¹H-NMR spectra.

Instrumentation:

500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Parameters:

Pulse Sequence: 1D NOESY with presaturation (e.g., noesygppr1d).

Temperature: 298 K (25°C).

Spectral Width: 12-16 ppm.

Number of Scans: 64-256 (depending on sample concentration).

Relaxation Delay (d1): 4 seconds.

Mixing Time: 10-100 ms.

Acquisition Time: 2-4 seconds.

Receiver Gain: Set to an appropriate value to avoid signal clipping.

NMR Data Processing and Analysis
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Software:

TopSpin (Bruker), MestReNova, or similar NMR processing software.

SIMCA-P, MetaboAnalyst, or other statistical software for multivariate analysis.

Procedure:

Processing:

Apply Fourier transformation to the raw free induction decay (FID) data.

Manually phase correct the spectra.

Perform baseline correction.

Calibrate the chemical shifts to a known internal standard (e.g., TSP at δ 0.00) or a

residual solvent signal.

Binning/Bucketing:

Divide the spectra into bins of equal width (e.g., 0.04 ppm).

Exclude the region containing the residual water signal (typically around δ 4.7-4.9).

Normalize the binned data to the total spectral area or to the intensity of an internal

standard to account for concentration differences.

Multivariate Analysis:

Import the normalized data into statistical software.

Perform Principal Component Analysis (PCA) for an unsupervised overview of the data

and to identify outliers.

Use supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) to

identify metabolites that differentiate between sample groups (e.g., different cultivars).

Metabolite Identification and Quantification:
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Identify metabolites by comparing the ¹H-NMR spectra with online databases (e.g., HMDB,

BMRB) and literature data.

Confirm assignments using 2D NMR experiments (e.g., J-resolved, COSY, HSQC,

HMBC).

Quantify metabolites by integrating the area of non-overlapping signals and comparing it

to the integral of a known concentration of an internal standard.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for NMR-based metabolomic profiling of Cichorium endivia.
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Signaling Pathway: Anti-inflammatory Action of
Cichorium Metabolites
Cichorium species are known to possess anti-inflammatory properties. While the precise

mechanisms for C. endivia are still under investigation, studies on the closely related C. intybus

have shown that its extracts can suppress the NF-κB and NLRP3 inflammasome signaling

pathways, which are key regulators of inflammation.[4]
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Caption: Putative anti-inflammatory signaling pathway modulated by Cichorium endivia

metabolites.

Conclusion
NMR-based metabolomics is a robust and reliable platform for the comprehensive analysis of

the chemical composition of Cichorium endivia. The protocols and data presented in this

application note provide a framework for researchers to investigate the metabolic profiles of

different cultivars, assess quality, and explore the bioactive potential of this important

vegetable. Further studies integrating NMR metabolomics with other omics technologies and

bioactivity assays will continue to unravel the complex relationship between the Cichorium

endivia metabolome and its health-promoting effects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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